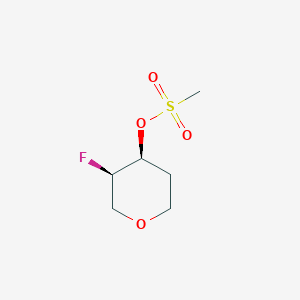

(3R,4S)-3-fluorooxan-4-yl methanesulfonate

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H11FO4S |

|---|---|

Molecular Weight |

198.21 g/mol |

IUPAC Name |

[(3R,4S)-3-fluorooxan-4-yl] methanesulfonate |

InChI |

InChI=1S/C6H11FO4S/c1-12(8,9)11-6-2-3-10-4-5(6)7/h5-6H,2-4H2,1H3/t5-,6+/m1/s1 |

InChI Key |

ISMGDABABBATQE-RITPCOANSA-N |

Isomeric SMILES |

CS(=O)(=O)O[C@H]1CCOC[C@H]1F |

Canonical SMILES |

CS(=O)(=O)OC1CCOCC1F |

Origin of Product |

United States |

Stereochemical Considerations in 3r,4s 3 Fluorooxan 4 Yl Methanesulfonate

Conformational Analysis of the Oxane Ring System

The oxane ring of (3R,4S)-3-fluorooxan-4-yl methanesulfonate (B1217627) is not planar and, like cyclohexane, adopts a variety of non-planar conformations to minimize steric and torsional strain. The most stable conformations are typically the chair forms, with twist-boat conformations representing energy maxima or minima depending on the substitution pattern.

The two primary chair conformations, often denoted as ⁴C₁ and ¹C₄, are in equilibrium through a process known as ring inversion. In the case of (3R,4S)-3-fluorooxan-4-yl methanesulfonate, the substituents at the C3 and C4 positions will occupy either axial or equatorial positions in these chair forms. The relative stability of the two chair conformers is determined by the energetic penalties associated with the axial placement of these substituents.

Impact of Fluorine and Methanesulfonate Substituents on Ring Conformation

The conformational equilibrium of the oxane ring is significantly influenced by the steric and stereoelectronic properties of the fluorine and methanesulfonate substituents.

Steric Effects (A-values): The conformational preference of a substituent is often quantified by its A-value (conformational free energy), which represents the energy difference between the axial and equatorial positions. A larger A-value indicates a stronger preference for the equatorial position to avoid 1,3-diaxial interactions. While the A-value for a methanesulfonate group is not commonly tabulated, it is expected to be substantial due to its steric bulk, similar to or greater than related groups. The A-value for fluorine is relatively small, indicating a lesser steric demand. researchgate.net

Stereoelectronic Effects: Fluorine's high electronegativity introduces significant stereoelectronic effects. The gauche effect describes the tendency for vicinal electron-withdrawing groups, like fluorine, to prefer a gauche (dihedral angle of ~60°) rather than an anti conformation. wikipedia.orgresearchgate.netru.nlnih.govd-nb.info This is often attributed to stabilizing hyperconjugative interactions, such as the donation of electron density from a C-H σ bonding orbital into the C-F σ* antibonding orbital. wikipedia.org

In the context of the oxane ring, an anomeric effect can also be at play. wikipedia.org This effect describes the preference for an electronegative substituent at a position adjacent to a heteroatom (like the ring oxygen) to occupy the axial position. wikipedia.orgd-nb.infonih.govst-andrews.ac.uknih.gov This is explained by a stabilizing hyperconjugative interaction between a lone pair on the ring oxygen and the σ* antibonding orbital of the C-F bond (n → σ*C-F). For a 3-fluorooxane (B3054839) system, a related effect involving electrostatic interactions between the polarized C-F bond and the ring oxygen can influence the conformational equilibrium. d-nb.infonih.govst-andrews.ac.uknih.gov

For this compound, the chair conformation that places the bulky methanesulfonate group in an equatorial position is likely to be strongly favored. The fluorine at C3 would then be in an axial position. This arrangement may be further stabilized by stereoelectronic effects involving the fluorine atom and the ring oxygen.

| Effect | Description | Impact on this compound |

| Steric Hindrance (A-value) | Energy penalty for a substituent occupying an axial position due to 1,3-diaxial interactions. researchgate.net | The large methanesulfonate group strongly prefers the equatorial position. |

| Gauche Effect | Preference for a gauche arrangement between vicinal electronegative groups. wikipedia.orgresearchgate.netd-nb.info | Influences the torsional angle between the C-F and C-OMs bonds. |

| Anomeric/Pseudo-Anomeric Effect | Stabilization of an axial substituent adjacent to a heteroatom via hyperconjugation or electrostatic interactions. wikipedia.orgd-nb.infonih.govst-andrews.ac.uknih.gov | May stabilize the conformation where the fluorine atom is axial. |

Stereocontrol Strategies in Related Fluorinated Oxane Syntheses

The synthesis of specifically substituted fluorinated oxanes like this compound requires precise control over stereochemistry. Several strategies are employed in organic synthesis to achieve this.

One common approach involves the use of chiral starting materials derived from the "chiral pool," such as carbohydrates, which already possess defined stereocenters. Alternatively, asymmetric synthesis methods can be used to introduce chirality. For instance, asymmetric dihydroxylation or epoxidation of an unsaturated precursor, followed by fluorination and cyclization, can establish the desired stereochemistry.

Intramolecular cyclization reactions, such as the hetero-Diels-Alder reaction or intramolecular Williamson ether synthesis, are powerful methods for constructing the oxane ring. rsc.org The stereochemistry of the substituents on the acyclic precursor can direct the stereochemical outcome of the cyclization, a process known as substrate-controlled stereoselection. For example, the cyclization of a fluorinated polyol, where the stereocenters are already set, can lead to the formation of the desired oxane with high diastereoselectivity.

Diastereoselectivity and Enantioselectivity in Transformations Involving this compound

The existing stereocenters at the C3 and C4 positions of this compound can influence the stereochemical outcome of subsequent reactions. The methanesulfonate group is a good leaving group, making the C4 position susceptible to nucleophilic substitution.

For example, if a reaction were to create a new chiral center elsewhere on the ring, the (3R,4S) configuration would likely lead to one diastereomer being formed in excess over the other. The preferred chair conformation of the starting material would expose one face of the molecule to reagent attack more readily than the other, resulting in a diastereoselective transformation.

Synthetic Methodologies for 3r,4s 3 Fluorooxan 4 Yl Methanesulfonate and Its Analogues

Strategies for Stereoselective Introduction of Fluorine onto the Oxane Ring

The introduction of a fluorine atom with specific stereochemistry onto the oxane ring is a critical step in the synthesis of (3R,4S)-3-fluorooxan-4-yl methanesulfonate (B1217627). The approach to this transformation can be broadly categorized into nucleophilic, electrophilic, and metal-catalyzed methods, each with its own set of reagents and mechanistic considerations.

Nucleophilic fluorination is a common strategy that involves the displacement of a leaving group by a fluoride (B91410) ion. In the context of the oxane ring, this typically involves the reaction of an alcohol precursor which is converted into a good leaving group, such as a tosylate or mesylate, followed by substitution with a fluoride source.

Common nucleophilic fluorinating reagents include metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), often used in conjunction with phase-transfer catalysts to enhance the solubility and reactivity of the fluoride ion. Another powerful reagent is diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor. These reagents can directly convert a hydroxyl group into a fluorine atom, often with inversion of stereochemistry via an SN2 mechanism. The reaction of alcohols with DAST proceeds by activating the hydroxyl group, which then allows for the delivery of a nucleophilic fluoride.

The stereochemical outcome of nucleophilic fluorination on the oxane ring is highly dependent on the conformation of the ring and the nature of the leaving group. For a precursor to (3R,4S)-3-fluorooxan-4-yl methanesulfonate, a trans-configured alcohol on the oxane ring would be the ideal starting point to achieve the desired cis-relationship between the fluorine and the methanesulfonate group after mesylation of the adjacent hydroxyl. The ring-opening of epoxides (oxiranes) with fluoride is another effective method for introducing a fluorine atom and a hydroxyl group in a trans-diaxial or trans-diequatorial fashion, depending on the reaction conditions and the substrate.

Table 1: Common Nucleophilic Fluorinating Reagents and Their Properties

| Reagent | Formula | Key Features |

| Potassium Fluoride | KF | Cost-effective, requires phase-transfer catalyst. |

| Cesium Fluoride | CsF | More reactive than KF, often used in aprotic solvents. |

| Diethylaminosulfur Trifluoride (DAST) | (C₂H₅)₂NSF₃ | Converts alcohols to fluorides, can be thermally unstable. |

| Deoxo-Fluor | (CH₃OCH₂CH₂)₂NSF₃ | More thermally stable alternative to DAST. |

| Olah's Reagent | HF-Pyridine | A source of hydrogen fluoride, effective for epoxide opening. |

Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source. For the synthesis of fluorinated oxanes, this typically requires the formation of an enolate or an enol ether from a ketone precursor, which then attacks the "F+" source.

A variety of N-F reagents are commercially available for electrophilic fluorination, with N-fluorobenzenesulfonimide (NFSI) and Selectfluor® being among the most widely used. These reagents are generally stable, crystalline solids that are easier to handle than gaseous fluorine. The choice of reagent and reaction conditions can influence the stereoselectivity of the fluorination. The use of chiral catalysts in conjunction with electrophilic fluorinating agents can achieve high levels of enantioselectivity in the synthesis of α-fluoro carbonyl compounds.

In the synthesis of this compound, an electrophilic fluorination approach would likely start from a corresponding oxanone. The stereoselective introduction of fluorine would depend on the ability to control the facial selectivity of the enolate attack on the fluorinating agent. This can often be achieved through the use of chiral auxiliaries or catalysts.

Table 2: Common Electrophilic Fluorinating Reagents

| Reagent | Abbreviation | Key Features |

| N-Fluorobenzenesulfonimide | NFSI | Mild and effective electrophilic fluorine source. |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Powerful and versatile electrophilic fluorinating agent. |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Another effective N-F type electrophilic fluorinating reagent. |

Recent advances in organometallic chemistry have led to the development of metal-catalyzed methods for C-H fluorination. These methods offer the potential for direct fluorination of the oxane ring without the need for pre-functionalization. Transition metals such as palladium, rhodium, and manganese have been shown to catalyze the fluorination of C(sp2)-H and C(sp3)-H bonds. The regioselectivity of these reactions is often controlled by directing groups.

Copper-catalyzed difluorocarbene insertion is another emerging strategy. This method involves the in-situ generation of difluorocarbene from a suitable precursor, which is then transferred to a substrate via a copper catalyst. This can lead to the formation of gem-difluoromethyl groups or other fluorinated structures. While the direct application to the synthesis of this compound is still an area of active research, these metal-catalyzed approaches represent a promising future direction for the efficient and selective synthesis of fluorinated oxanes.

Enantioselective Synthesis of the Substituted Oxane Core

The construction of the chiral, substituted oxane ring is a foundational aspect of the synthesis. Several strategies can be employed to achieve the desired (3R,4S) stereochemistry. Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of tetrahydropyrans. For instance, multicomponent reactions catalyzed by chiral amines or phosphoric acids can lead to the formation of highly functionalized and enantioenriched oxane rings.

Another approach is the use of chiral pool synthesis, starting from readily available enantiopure starting materials such as carbohydrates or hydroxy acids. These starting materials already possess the required stereocenters, which can then be elaborated into the target oxane structure through a series of chemical transformations.

Furthermore, asymmetric metal-catalyzed reactions, such as ruthenium-catalyzed dynamic kinetic resolution, can be employed to establish multiple stereocenters in a single step with high diastereoselectivity and enantioselectivity. Ring-closing metathesis of a chiral diene followed by reduction is another viable route to substituted oxanes.

Formation of the Methanesulfonate Ester

The final step in the synthesis of the target compound is the conversion of the hydroxyl group at the 4-position of the fluorooxane to a methanesulfonate ester. This is a crucial step as the methanesulfonate group is an excellent leaving group in nucleophilic substitution reactions, making the final compound a valuable intermediate for further synthetic transformations.

The formation of a methanesulfonate (mesylate) is typically achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base. Pyridine or triethylamine (TEA) are commonly used bases to neutralize the HCl generated during the reaction. The reaction is usually carried out in an aprotic solvent such as dichloromethane (DCM) at low temperatures (0 °C to room temperature) to minimize side reactions.

Optimization of the mesylation procedure involves careful control of the reaction temperature, the stoichiometry of the reagents, and the choice of base and solvent. For secondary alcohols on a cyclic system like the oxane ring, steric hindrance can affect the rate of reaction. The use of a stronger, non-nucleophilic base or a more reactive mesylating agent, such as methanesulfonic anhydride ((MsO)₂O), can sometimes be beneficial. It is important to note that the mesylation of an alcohol proceeds with retention of configuration at the carbinol carbon.

Table 3: Typical Conditions for Mesylation of Alcohols

| Reagent | Base | Solvent | Temperature | Key Considerations |

| Methanesulfonyl Chloride (MsCl) | Pyridine or Triethylamine (TEA) | Dichloromethane (DCM) | 0 °C to RT | Common and effective method. |

| Methanesulfonic Anhydride ((MsO)₂O) | Pyridine or TEA | Dichloromethane (DCM) | 0 °C to RT | More reactive than MsCl, avoids formation of alkyl chloride byproduct. |

Role of Reaction Conditions on Yield and Selectivity

One of the key steps in the synthesis of fluorinated oxanes is the introduction of the fluorine atom. In methodologies such as the fluoro-Prins cyclization, the choice of the fluoride source and the acidity of the medium are critical. For instance, the use of hydrogen fluoride complexes like DMPU/HF has been shown to be advantageous over traditional reagents such as pyridine/HF, leading to higher yields and improved diastereoselectivity in the formation of 4-fluorotetrahydropyrans. The increased acidity of the DMPU/HF system can enhance the efficiency of the cyclization process.

In the case of epoxide ring-opening reactions, the choice of the fluoride source and the presence of a catalyst can significantly influence both regioselectivity and enantioselectivity. Mild and operationally simple methods are sought after to ensure the compatibility with various functional groups. The reaction temperature is another critical factor; lower temperatures can often improve the stereoselectivity of fluorination reactions by minimizing side reactions and promoting a more ordered transition state.

The subsequent methanesulfonylation of the hydroxyl group to form the final product is also sensitive to reaction conditions. This reaction is typically carried out using methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine. The choice of solvent, typically an aprotic solvent like dichloromethane, and temperature control are important to prevent the formation of byproducts. For sterically hindered alcohols, optimizing the base and reaction time may be necessary to drive the reaction to completion.

The following table summarizes the impact of various reaction conditions on the synthesis of fluorinated oxanes, based on analogous reactions reported in the literature.

Table 1: Influence of Reaction Conditions on the Synthesis of Fluorinated Oxanes

| Parameter | Condition | Effect on Yield and Selectivity |

| Fluorinating Agent | Stronger Lewis acids (e.g., BF₃·OEt₂) | Can lead to lower yields and poor diastereoselectivity. |

| Nucleophilic HF sources (e.g., DMPU/HF) | Generally provide higher yields and better diastereoselectivity. | |

| Solvent | Polar aprotic solvents (e.g., CH₂Cl₂) | Often used to facilitate the dissolution of reagents and stabilize charged intermediates. |

| Protic solvents | Can decrease the nucleophilicity of fluoride ions through solvation. | |

| Temperature | Lower temperatures (e.g., -78 °C to 0 °C) | Generally favor higher stereoselectivity by reducing side reactions. |

| Higher temperatures | Can lead to decreased selectivity and the formation of elimination byproducts. | |

| Catalyst | Chiral Lewis acids or organocatalysts | Can enable enantioselective fluorination or epoxide opening. |

| Absence of catalyst | May result in racemic or diastereomeric mixtures. | |

| Base (for Mesylation) | Non-nucleophilic bases (e.g., Et₃N, pyridine) | Essential for scavenging the HCl byproduct without competing with the alcohol. |

Convergent and Divergent Synthesis Strategies for Complex Fluorinated Oxane Derivatives

The synthesis of complex molecules containing the fluorinated oxane motif can be approached through either convergent or divergent strategies, each offering distinct advantages.

A divergent synthesis , on the other hand, begins with a common intermediate that is diversified into a library of related compounds through various reaction pathways. This approach is highly valuable for the exploration of structure-activity relationships in drug discovery, as it allows for the rapid generation of a wide range of analogues from a single precursor. This compound can serve as an excellent starting point for a divergent synthesis. The methanesulfonate group is a good leaving group and can be displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups at the C4 position. Furthermore, modifications at other positions of the oxane ring could also be envisioned, starting from a common fluorinated precursor.

The choice between a convergent and a divergent strategy often depends on the specific goals of the synthesis. For the synthesis of a single, complex target molecule, a convergent approach is often preferred for its efficiency. For the generation of a library of analogues for biological screening, a divergent approach is more suitable.

Utility of this compound as a Building Block in Multi-step Synthesis

This compound is a valuable synthetic intermediate due to the presence of two key functional groups: the fluorine atom and the methanesulfonate group. The fluorine atom can significantly influence the biological properties of a molecule, such as its metabolic stability and binding affinity to target proteins. The methanesulfonate group, being an excellent leaving group, provides a handle for further chemical transformations.

The primary utility of this building block lies in its ability to participate in nucleophilic substitution reactions. The methanesulfonate at the C4 position can be readily displaced by a wide range of nucleophiles, including amines, azides, thiols, and carbanions. This allows for the introduction of a diverse array of substituents at this position with inversion of stereochemistry, leading to the formation of trans-substituted products. This is a powerful tool for the synthesis of libraries of compounds for drug discovery and for the introduction of specific functionalities required for biological activity.

The presence of the fluorine atom at the adjacent C3 position can influence the reactivity of the C4 position through electronic effects. The electron-withdrawing nature of the fluorine atom can affect the rate and regioselectivity of reactions involving the oxane ring.

Furthermore, the fluorinated oxane scaffold itself is a privileged motif in medicinal chemistry, as it can serve as a bioisostere for other cyclic systems. The incorporation of this building block into larger molecules can therefore lead to compounds with improved pharmacokinetic and pharmacodynamic properties.

The following table lists some of the potential transformations and applications of this compound in multi-step synthesis.

Table 2: Synthetic Utility of this compound

| Reaction Type | Nucleophile/Reagent | Product Type | Potential Application |

| Nucleophilic Substitution | Amines (R₂NH) | 4-Amino-3-fluorooxanes | Synthesis of bioactive amines and enzyme inhibitors. |

| Azides (N₃⁻) | 4-Azido-3-fluorooxanes | Precursors for the synthesis of 4-amino-3-fluorooxanes and triazoles. | |

| Thiols (RSH) | 4-Thio-3-fluorooxanes | Synthesis of sulfur-containing analogues with potential biological activity. | |

| Cyanide (CN⁻) | 4-Cyano-3-fluorooxanes | Introduction of a carbon substituent for further functionalization. | |

| Elimination | Strong, non-nucleophilic base | Dihydrooxanes | Synthesis of unsaturated oxane derivatives. |

Reactivity and Mechanistic Studies of 3r,4s 3 Fluorooxan 4 Yl Methanesulfonate

Role of Methanesulfonate (B1217627) as a Leaving Group

The methanesulfonate (mesylate, -OMs) group attached at the C4 position of the oxane ring is a key determinant of the molecule's reactivity. Derived from the strong acid methanesulfonic acid (pKa ≈ -1.9), the mesylate anion is a very weak base and, consequently, an excellent leaving group. chemistrysteps.com This property facilitates the cleavage of the C-O bond, enabling both nucleophilic substitution and elimination reactions at the C4 position. The conversion of an alcohol to a sulfonate ester like a mesylate is a common strategy in organic synthesis to transform a poor leaving group (hydroxyl, -OH) into a highly effective one. masterorganicchemistry.com

The substrate, (3R,4S)-3-fluorooxan-4-yl methanesulfonate, features a leaving group on a secondary carbon atom within a cyclic ether. This structure allows for the possibility of both SN1 and SN2 reaction pathways, with the predominant mechanism being dictated by the reaction conditions, specifically the nature of the nucleophile and the solvent.

SN2 Pathway: This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon (C4) from the backside, simultaneously displacing the methanesulfonate leaving group. pitt.edu This mechanism leads to an inversion of stereochemistry at the reaction center. For the (3R,4S) isomer, an SN2 reaction at C4 would result in a product with an (3R,4R) configuration. The SN2 pathway is favored by strong, unhindered nucleophiles (e.g., NaN3, NaCN) and polar aprotic solvents (e.g., acetone, DMF) that solvate the cation but not the nucleophile, thus enhancing its reactivity. chemistrysteps.com

SN1 Pathway: This pathway proceeds through a two-step mechanism involving the initial, rate-determining departure of the leaving group to form a planar carbocation intermediate. The nucleophile then attacks this intermediate in a second, faster step. Because the nucleophile can attack the planar carbocation from either face, SN1 reactions typically lead to racemization or a mixture of stereoisomers. chemistrysteps.com This pathway is favored by conditions that stabilize the carbocation intermediate, such as polar protic solvents (e.g., water, ethanol) and weak nucleophiles. However, the presence of the adjacent electronegative fluorine atom at C3 would exert a strong electron-withdrawing inductive effect, which is expected to destabilize the formation of a positive charge at C4, making the SN1 pathway less favorable compared to a non-fluorinated analogue. stackexchange.com

| Reaction Pathway | Favored by | Stereochemical Outcome at C4 |

| SN2 | Strong, unhindered nucleophiles; Polar aprotic solvents | Inversion of configuration |

| SN1 | Weak nucleophiles; Polar protic solvents | Racemization/Mixture of isomers |

Elimination reactions are often in competition with nucleophilic substitutions. In the case of this compound, the removal of the mesylate group and a proton from an adjacent carbon (C3 or C5) can lead to the formation of a double bond within the oxane ring.

E2 Pathway: This is a concerted, bimolecular process where a base removes a proton while the leaving group departs simultaneously. A critical requirement for the E2 mechanism is an anti-periplanar arrangement of the proton being abstracted and the leaving group. masterorganicchemistry.com In the chair conformation of the oxane ring, this means both the proton and the leaving group must be in axial positions. The rate of the E2 reaction is dependent on the concentration of both the substrate and the base, and it is favored by strong, sterically hindered bases (e.g., potassium tert-butoxide).

E1 Pathway: This unimolecular pathway shares the same initial step as the SN1 reaction: the formation of a carbocation intermediate. masterorganicchemistry.com In a subsequent step, a weak base (which can be the solvent) removes a proton from an adjacent carbon to form the alkene. E1 reactions are favored by the same conditions as SN1 reactions (polar protic solvents, weak bases) and often occur concurrently. The stability of the resulting alkene is a key factor, with the more substituted alkene (Zaitsev's rule) typically being the major product. masterorganicchemistry.com

Methanesulfonates (mesylates) belong to a class of sulfonate esters widely used as leaving groups. Their reactivity is often compared to that of p-toluenesulfonates (tosylates, -OTs) and trifluoromethanesulfonates (triflates, -OTf). The leaving group ability is directly related to the stability of the anion formed after departure. A more stable anion is the conjugate base of a stronger acid and makes for a better leaving group.

The general order of leaving group ability is: Triflate > Tosylate ≈ Mesylate masterorganicchemistry.combrainly.com

Tosylates (-OTs): The tosylate anion is stabilized by resonance across its three oxygen atoms, similar to mesylate. The additional phenyl ring provides further resonance stabilization, making it a very good leaving group, with reactivity comparable to that of mesylate. masterorganicchemistry.com

Trifluoromethanesulfonates (-OTf): The triflate anion is an exceptionally good leaving group. Its stability is significantly enhanced by the powerful electron-withdrawing inductive effect of the three fluorine atoms on the methyl group. brainly.com This effect delocalizes the negative charge on the sulfonate group more effectively than in mesylates or tosylates, making triflates approximately 104 to 105 times more reactive.

| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid (approx.) | Relative Leaving Ability |

| Methanesulfonate (Mesylate) | -OMs | Methanesulfonic acid | -1.9 | Good |

| p-Toluenesulfonate (Tosylate) | -OTs | p-Toluenesulfonic acid | -2.8 | Good |

| Trifluoromethanesulfonate (Triflate) | -OTf | Trifluoromethanesulfonic acid | -14.7 | Excellent |

Influence of the Fluorine Atom on Reactivity and Selectivity

The presence of a fluorine atom at the C3 position, adjacent to the reaction center (C4), has profound electronic and stereoelectronic effects that significantly modulate the reactivity of the molecule and the selectivity of its reactions. acs.org

The primary electronic influence of the fluorine atom is its strong electron-withdrawing inductive effect (-I effect). As the most electronegative element, fluorine polarizes the C-F bond, drawing electron density away from the carbon skeleton.

Inductive Effect (-I): This powerful -I effect destabilizes any developing positive charge in its vicinity. Consequently, the formation of a carbocation at C4, which is required for SN1 and E1 pathways, would be significantly disfavored. nih.gov The rate of any reaction proceeding through a carbocation intermediate is expected to be substantially lower for this compound than for its non-fluorinated counterpart. Conversely, this effect may slightly enhance the electrophilicity of C4, potentially accelerating an SN2 reaction, provided steric hindrance is not an issue.

Hyperconjugation: While fluorine is a poor σ-donor, the C-F bond can participate in hyperconjugative interactions. The σ* (antibonding) orbital of the C-F bond is a low-lying acceptor, which can affect the stability of adjacent carbocations or transition states. However, the dominant influence on cationic intermediates is typically the destabilizing inductive effect. acs.org In some cases, fluorine's lone pairs can offer minor resonance stabilization (+M effect) to an adjacent carbocation, but this is generally weak and outweighed by the inductive effect. stackexchange.comstackexchange.com

Stereoelectronic effects arise from the specific spatial arrangement of orbitals and have a critical impact on reactivity in cyclic systems. The orientation of the C-F bond relative to the C-OMs bond and adjacent C-H bonds dictates the preferred reaction pathways.

Conformational Influence: The fluorine atom influences the conformational equilibrium of the oxane ring. Due to the gauche effect, a vicinal F-C-C-O arrangement can be favored, influencing whether the fluorine atom and the methanesulfonate group prefer axial or equatorial positions in the dominant chair conformation. This, in turn, affects the ground-state energy and the energy of reaction transition states. researchgate.net

Effects on SN2 Reactions: For an SN2 reaction to occur, the nucleophile must approach the C4 carbon from the side opposite the leaving group (backside attack). If the methanesulfonate group is in an axial position, the nucleophile must also approach from an axial trajectory. An adjacent axial fluorine atom could sterically hinder this approach, slowing the reaction. Conversely, an equatorial fluorine would present less steric hindrance to the incoming nucleophile.

Effects on E2 Reactions: The E2 mechanism has a strict stereoelectronic requirement for a 180° (anti-periplanar) dihedral angle between the proton being removed and the leaving group. masterorganicchemistry.com For this to occur in a chair conformation, both groups must be in axial positions. Therefore, an E2 reaction can only proceed if there is an axial proton on either C3 or C5 when the methanesulfonate group is also axial. The presence of the fluorine at C3 means the C3-H bond orientation is fixed. If this proton is equatorial when the leaving group is axial, elimination from the C3 position via an E2 mechanism would be impossible, potentially directing elimination towards C5, assuming an axial proton is available there.

Information regarding the chemical compound this compound is not available in the public domain. Extensive searches of chemical literature and databases have yielded no specific studies on its reactivity, mechanistic pathways, or kinetic properties.

Therefore, it is not possible to generate an article on the intramolecular cyclization, rearrangement reactions, acid-catalyzed and base-promoted transformations, or kinetic studies of this compound. The creation of scientifically accurate content, including detailed research findings and data tables as requested, is contingent upon the existence of published research on this specific compound.

Derivatization and Transformations of 3r,4s 3 Fluorooxan 4 Yl Methanesulfonate

Conversion to Other Functional Groups via Nucleophilic Displacement

The methanesulfonate (B1217627) group in (3R,4S)-3-fluorooxan-4-yl methanesulfonate is an excellent leaving group, making the C4 position susceptible to nucleophilic attack. This reactivity is the basis for a variety of functional group interconversions, typically proceeding via an SN2 mechanism, which would result in the inversion of stereochemistry at the C4 position.

Formation of Amines and Amides

The introduction of nitrogen-containing functional groups can be readily achieved through nucleophilic substitution. Amines, azides, and their derivatives can serve as potent nucleophiles to displace the methanesulfonate group. For instance, reaction with sodium azide (B81097) would yield an azido (B1232118) intermediate, which can then be reduced to the corresponding amine. This two-step process is a common strategy for the synthesis of amines. Direct amination with ammonia (B1221849) or primary and secondary amines is also a feasible route. The resulting amines are versatile intermediates that can be further functionalized, for example, through acylation to form amides.

The synthesis of fluorinated 3-aminopyrrolidine (B1265635) derivatives, which are valuable in pharmaceutical development, often involves the displacement of a leaving group by a nitrogen nucleophile on a cyclic precursor. While direct literature on the use of this compound for this purpose is not prevalent, the general reactivity pattern is well-established.

Generation of Ethers and Alcohols

The methanesulfonate can be displaced by oxygen-based nucleophiles to form ethers and alcohols. The reaction with alkoxides or phenoxides would lead to the formation of the corresponding ethers. Hydrolysis of the methanesulfonate, potentially under basic conditions, would yield the corresponding alcohol, (3R,4R)-3-fluorooxan-4-ol, with an inverted stereocenter. This alcohol can serve as a precursor for other functionalizations or as a final product in a synthetic sequence.

Synthesis of Halo-Substituted Oxanes

The methanesulfonate group can be readily displaced by halide ions to introduce other halogens into the oxane ring. nih.gov Reagents such as cesium fluoride (B91410) can be used for fluorination, while other metal halides (e.g., LiCl, NaBr, KI) in suitable polar aprotic solvents provide access to the corresponding chloro-, bromo-, and iodo-substituted oxanes. nih.govresearchgate.net These reactions typically proceed with inversion of configuration, affording the corresponding (3R,4R)-3-fluoro-4-halo-oxanes. The resulting halo-oxanes are themselves versatile intermediates for further synthetic manipulations, including cross-coupling reactions.

Ring-Opening and Ring-Expansion Reactions of the Oxane Core

While the primary reactivity of this compound is nucleophilic substitution at the C4 position, the strained nature of cyclic ethers can also lead to ring-opening or ring-expansion reactions under specific conditions. For instance, treatment with strong Lewis acids could potentially activate the ring oxygen, leading to cleavage of a C-O bond. The regioselectivity of such a ring-opening would be influenced by the electronic effects of the fluorine atom and the stereochemistry of the substrate.

Furthermore, intramolecular rearrangements could lead to ring-expanded or contracted products. For example, if a suitable nucleophilic center is generated elsewhere in the molecule, it could lead to the formation of a new heterocyclic system. However, specific literature detailing such transformations for this particular compound is scarce.

Applications as a Chiral Building Block in Complex Molecule Synthesis

The well-defined stereochemistry of this compound makes it an attractive chiral building block for the synthesis of more complex and biologically active molecules. The fluorine atom can impart unique properties to the target molecule, such as increased metabolic stability and altered binding affinities.

Synthesis of Fluorinated Heterocycles (e.g., pyrrolidines, oxetanes, purines, isoindoles)

The derivatization of this compound opens up pathways to a variety of fluorinated heterocycles.

Pyrrolidines: As mentioned in section 4.1.1, the introduction of an amino group at the C4 position, followed by intramolecular cyclization, is a plausible strategy for the synthesis of fluorinated pyrrolidines. researchgate.netnih.govresearchgate.netfigshare.com For example, conversion of the C4-mesylate to an amine, followed by oxidation of the oxane ring to a carboxylic acid and subsequent intramolecular amidation, could yield a fluorinated pyrrolidinone.

Oxetanes: While the starting material is an oxane (a six-membered ring), it could potentially be used in the synthesis of oxetanes (four-membered rings) through ring-contraction methodologies. sciencedaily.comresearchgate.netmagtech.com.cnacs.org Such transformations are often complex and require specific reagents to induce the desired rearrangement.

Purines: Fluorinated sugar analogs are key components in the synthesis of many antiviral and anticancer nucleoside analogs. helsinki.fimdpi.comresearchgate.netnih.govresearchgate.net this compound can be considered a simplified analog of a fluorinated pyranose sugar. By displacing the methanesulfonate with a purine (B94841) base, one could synthesize novel fluorinated nucleoside mimics.

Isoindoles: The synthesis of complex heterocyclic systems like isoindoles often relies on chiral starting materials to control the stereochemistry of the final product. researchgate.net While a direct pathway from this compound to a fluorinated isoindole is not immediately obvious, multi-step synthetic sequences involving the elaboration of the oxane ring and subsequent annulation reactions could potentially lead to such structures.

Summary of Potential Transformations

The following table summarizes the potential nucleophilic displacement reactions of this compound, highlighting its versatility as a synthetic intermediate.

| Nucleophile | Reagent Example | Expected Product (after SN2 displacement) | Product Class |

| Azide | Sodium Azide | (3R,4R)-4-azido-3-fluorooxane | Azide |

| Amine | Ammonia | (3R,4R)-3-fluorooxan-4-amine | Amine |

| Hydroxide | Sodium Hydroxide | (3R,4R)-3-fluorooxan-4-ol | Alcohol |

| Alkoxide | Sodium Methoxide | (3R,4R)-3-fluoro-4-methoxyoxane | Ether |

| Fluoride | Cesium Fluoride | (3R,4R)-3,4-difluorooxane | Dihalide |

| Chloride | Lithium Chloride | (3R,4R)-4-chloro-3-fluorooxane | Halide |

| Bromide | Sodium Bromide | (3R,4R)-4-bromo-3-fluorooxane | Halide |

| Iodide | Potassium Iodide | (3R,4R)-4-iodo-3-fluorooxane | Halide |

Construction of Oxabicyclic Systems

The structure of this compound, featuring a reactive methanesulfonate (mesylate) leaving group, makes it a suitable precursor for the construction of bicyclic ethers through intramolecular cyclization. A primary strategy would involve an intramolecular SN2 reaction, contingent on the presence of a tethered nucleophile within the molecule.

For instance, if a hydroxyl group is present at a suitable position on the oxane ring (e.g., C-6), it could be induced to form an oxabicyclic system. The reaction would typically proceed by treating the substrate with a non-nucleophilic base, such as sodium hydride (NaH). The base would deprotonate the hydroxyl group to form an alkoxide, which would then act as an internal nucleophile. This nucleophile would attack the carbon atom at the C-4 position, displacing the mesylate group and forging a new carbon-oxygen bond. This cyclization would result in the formation of a fused oxabicyclic skeleton. The stereochemistry of the starting material would dictate the stereochemical outcome of the newly formed bicyclic product.

A plausible, though not experimentally reported, reaction is detailed in the table below.

| Reactant | Reagents | Product | Reaction Type |

| A 6-hydroxy derivative of this compound | NaH | A fluorinated 2,7-dioxabicyclo[2.2.1]heptane derivative | Intramolecular Williamson Ether Synthesis |

Strategies for Further Functionalization of the Fluorine or Oxane Ring

Further functionalization of the this compound molecule presents distinct chemical challenges and opportunities, primarily centered on the robust C-F bond and the remaining C-H bonds of the oxane ring.

Functionalization of the Oxane Ring:

Excluding the C-4 position, which is primed for substitution, other positions on the oxane ring consist of C-H bonds of varying reactivity. Strategies to functionalize these sites are limited but could potentially include:

Radical Halogenation: Free-radical bromination, using reagents like N-bromosuccinimide (NBS) with a radical initiator, could selectively functionalize a C-H bond, often at a position that leads to the most stable radical intermediate. The resulting bromide could then serve as a handle for further nucleophilic substitutions or cross-coupling reactions.

Directed C-H Activation: If a directing group were present on the ring, transition-metal-catalyzed C-H activation could enable site-selective functionalization. This advanced method allows for the conversion of inert C-H bonds into new C-C or C-heteroatom bonds with high precision, though it would require a suitable directing group to be installed on the molecule first.

Functionalization Involving the Fluorine Atom:

The carbon-fluorine bond is exceptionally strong and generally unreactive, making direct substitution of the fluorine atom highly challenging under standard conditions. Most synthetic strategies would focus on reactions at other sites of the molecule while leaving the C-F bond intact to leverage its influence on the molecule's conformation and electronic properties. Any attempt to replace the fluorine would require harsh conditions and highly reactive reagents, which would likely not be compatible with the sensitive methanesulfonate group. Therefore, functionalization strategies for this compound would almost exclusively target other positions on the oxane ring.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

The electronic structure and energetics of (3R,4S)-3-fluorooxan-4-yl methanesulfonate (B1217627) would be primarily investigated using quantum chemical calculations. Density Functional Theory (DFT) is a common method for such studies, often employing functionals like B3LYP or M06-2X, which are known to provide a good balance between computational cost and accuracy for organic molecules. The choice of basis set is also critical, with Pople-style basis sets like 6-311+G(d,p) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) being standard choices to accurately describe the electronic environment, including the diffuse functions necessary for the lone pairs on oxygen and fluorine and the polarization functions for accurate geometries.

These calculations would yield fundamental electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO gap provides a measure of the molecule's kinetic stability and chemical reactivity. For this compound, the HOMO is expected to be localized on the oxygen atoms of the methanesulfonate group, while the LUMO is likely to be centered on the σ* anti-bonding orbital of the C-O bond of the sulfonate ester, indicating its susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) analysis would further elucidate the electronic structure by providing information on atomic charges, hybridization, and donor-acceptor interactions. This analysis would be crucial in quantifying the stereoelectronic effects of the fluorine atom.

Hypothetical Electronic Properties of (3R,4S)-3-fluorooxan-4-yl methanesulfonate

| Property | Value | Method |

|---|---|---|

| HOMO Energy | -8.5 eV | DFT/B3LYP/6-311+G(d,p) |

| LUMO Energy | +1.2 eV | DFT/B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap | 9.7 eV | DFT/B3LYP/6-311+G(d,p) |

Transition State Modeling for Reaction Pathways

Transition state modeling is a powerful computational tool to investigate the mechanisms and kinetics of reactions involving this compound. A key reaction pathway for this molecule is nucleophilic substitution at the C4 position, where the methanesulfonate group acts as a good leaving group.

To model this, a nucleophile (e.g., azide (B81097), hydroxide) would be introduced, and the reaction coordinate would be scanned to locate the transition state structure. More advanced methods like Synchronous Transit-Guided Quasi-Newton (STQN) methods (e.g., QST2, QST3) or eigenvector-following algorithms would be used to precisely locate the transition state saddle point on the potential energy surface. Frequency calculations are then performed to confirm the nature of the stationary point; a genuine transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate. For a substitution reaction at a stereocenter, modeling can distinguish between SN1 and SN2 pathways and predict the stereochemical outcome. The presence of the adjacent fluorine atom is expected to influence the transition state geometry and energy through steric and electronic effects.

Hypothetical Activation Energies for Nucleophilic Substitution

| Nucleophile | Reaction Pathway | Activation Energy (kcal/mol) |

|---|---|---|

| Azide (N₃⁻) | SN2 | 18.5 |

| Hydroxide (OH⁻) | SN2 | 20.1 |

Conformational Landscape Analysis and Global Minima Determination

The conformational flexibility of the oxane ring in this compound is a key determinant of its reactivity and interactions. A thorough conformational search would be performed to identify all low-energy conformers. This typically involves a combination of molecular mechanics (for a rapid initial scan) and higher-level quantum mechanical calculations (for accurate energy refinement of the identified conformers).

The oxane ring can adopt several conformations, including the chair, boat, and various twist-boat forms. For each of these, the substituents (fluorine and methanesulfonate) can be in either axial or equatorial positions. The relative energies of these conformers would be calculated to determine the most stable conformation, the global minimum.

The presence of the electronegative fluorine atom at the C3 position is expected to introduce significant stereoelectronic effects, such as the gauche effect, which may favor a conformation that is not immediately obvious from simple steric considerations. The relative energies of the different chair conformations (with axial/equatorial substituents) would be of particular interest.

Hypothetical Relative Energies of Conformers

| Conformer | F Position | OMs Position | Relative Energy (kcal/mol) |

|---|---|---|---|

| Chair 1 | Axial | Equatorial | 0.00 (Global Minimum) |

| Chair 2 | Equatorial | Axial | 1.25 |

| Twist-Boat 1 | - | - | 4.80 |

Prediction of Reactivity and Selectivity in Organic Reactions

Computational chemistry offers several tools to predict the reactivity and selectivity of this compound. Electrostatic potential (ESP) maps, for instance, would visualize the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this molecule, a strong positive potential is expected around the C4 carbon and the sulfur atom of the methanesulfonate group.

Fukui functions and dual descriptors are other conceptual DFT-based tools that can predict local reactivity. These indices identify the most reactive sites for nucleophilic, electrophilic, and radical attack within a molecule. This would allow for a more quantitative prediction of which atoms are most likely to participate in a reaction.

These predictive models would be invaluable in understanding, for example, why a nucleophile preferentially attacks the C4 position leading to substitution of the methanesulfonate, rather than other potential reaction sites.

Molecular Dynamics Simulations for Solvent and Conformational Effects

While quantum mechanical calculations provide detailed information on static structures, molecular dynamics (MD) simulations can explore the dynamic behavior of this compound in a more realistic environment, such as in a solvent.

MD simulations would be particularly useful for studying the stability of different conformers over time and the role of the solvent in mediating conformational transitions. For instance, the simulations could reveal the extent of hydrogen bonding between the solvent and the oxygen atoms of the methanesulfonate group and the fluorine atom, and how this influences the conformational preferences of the oxane ring.

Elucidation of Fluorine's Unique Effects on Molecular Properties and Reactivity

The fluorine atom at the C3 position is expected to exert profound effects on the properties and reactivity of the molecule through a combination of steric and electronic factors. Computational methods are ideal for isolating and quantifying these effects.

One key electronic effect is the gauche effect, where the presence of an electronegative fluorine atom can stabilize a gauche conformation over an anti conformation. This would be investigated by comparing the energies of different rotamers around the C3-C4 bond.

Furthermore, the strong electron-withdrawing nature of fluorine will influence the charge distribution across the entire molecule. This inductive effect will make the C4 carbon more electrophilic and thus more susceptible to nucleophilic attack, likely increasing the rate of substitution reactions. NBO analysis would be used to quantify these charge transfers and orbital interactions. By comparing the computed properties of this compound with its non-fluorinated analogue, the specific contributions of the fluorine atom to the molecule's stability, conformation, and reactivity can be precisely elucidated.

Advanced Spectroscopic and Analytical Research Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of "(3R,4S)-3-fluorooxan-4-yl methanesulfonate". A combination of one-dimensional and two-dimensional NMR experiments provides detailed information about the molecular framework, connectivity of atoms, and the relative orientation of substituents, which is fundamental to confirming its specific stereoisomeric form.

¹H NMR (Proton NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other nuclei. In the ¹H NMR spectrum of (3R,4S)-3-fluorooxan-4-yl methanesulfonate (B1217627), distinct signals are expected for the protons of the oxane ring and the methyl group of the methanesulfonate moiety. The protons on the oxane ring would exhibit complex splitting patterns due to coupling with adjacent protons and the fluorine atom.

¹³C NMR (Carbon-13 NMR) spectroscopy is used to determine the number of different carbon atoms and their electronic environments. The spectrum for this compound would show distinct peaks for each carbon atom in the oxane ring and the methyl group of the mesylate. The carbon atom bonded to the fluorine (C3) would show a characteristic large coupling constant (¹JCF), and the adjacent carbon (C4) would also exhibit a smaller coupling constant (²JCF).

¹⁹F NMR (Fluorine-19 NMR) is a highly sensitive technique that provides specific information about the fluorine atom's environment. scholaris.caoxinst.com For this compound, a single resonance would be expected, which would be split into a doublet of multiplets due to coupling with the vicinal protons. The chemical shift of the fluorine atom is indicative of its electronic environment within the molecule. The favorable properties of the fluorine nucleus make NMR with fluorine detection valuable for structure elucidation. nih.gov

Below is an interactive table of expected NMR data based on analogous structures.

| Nucleus | Atom Position | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| ¹H | H on C3 | 4.5 - 5.0 | dm | JHF ≈ 40-50 |

| ¹H | H on C4 | 4.8 - 5.2 | m | - |

| ¹H | Oxane Ring Protons | 3.5 - 4.5 | m | - |

| ¹H | CH₃ (mesylate) | 3.0 - 3.2 | s | - |

| ¹³C | C3 | 85 - 95 | d | ¹JCF ≈ 170-190 |

| ¹³C | C4 | 75 - 85 | d | ²JCF ≈ 20-30 |

| ¹³C | Oxane Ring Carbons | 60 - 70 | s | - |

| ¹³C | CH₃ (mesylate) | 35 - 40 | s | - |

| ¹⁹F | F on C3 | -180 to -200 | dm | JFH ≈ 40-50 |

Note: The data presented are hypothetical and based on typical values for similar fluorinated oxane and methanesulfonate structures. Actual experimental values may vary.

Two-dimensional NMR techniques are essential for unambiguously assigning the signals observed in 1D NMR spectra and for determining the stereochemistry of the molecule.

COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. It would be used to map the proton-proton connectivities within the oxane ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning the carbon resonances of the oxane ring.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying long-range connectivities, for instance, between the protons on the oxane ring and the carbon of the methanesulfonate group, confirming the position of the ester.

The relative stereochemistry of the fluorine and methanesulfonate groups can be inferred from the coupling constants and through-space correlations observed in Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY.

Mass Spectrometry for Structural Confirmation and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to confirm the molecular weight of "this compound" and to gain structural information from its fragmentation patterns.

Different ionization techniques can be utilized. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common for this type of molecule. nih.gov In ESI, the compound may show precursor ions such as [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺. nih.gov APCI in negative ion mode can be particularly useful for sulfonate esters, often showing a stable [M-alkyl]⁻ precursor ion. nih.govsigmaaldrich.com

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), would provide characteristic fragment ions. nih.gov For this compound, expected fragmentation could involve the loss of the methanesulfonyl group (SO₂CH₃) or cleavage of the oxane ring. The accurate mass measurement obtained from high-resolution mass spectrometry (HRMS) would further confirm the elemental composition of the molecule. This technique is also valuable for reaction monitoring, allowing for the detection of starting materials, intermediates, and products in a reaction mixture.

X-Ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. youtube.com While "this compound" itself may or may not be readily crystallizable, crystalline derivatives can be synthesized to facilitate this analysis. mdpi.com

By diffracting X-rays off a single crystal of a suitable derivative, a detailed electron density map can be generated, from which the precise positions of all atoms in the crystal lattice can be determined. youtube.com This provides unambiguous confirmation of the compound's constitution, configuration, and conformation in the solid state. The resulting structural data, including bond lengths, bond angles, and torsional angles, are invaluable for understanding the molecule's steric and electronic properties.

Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Purity Assessment

Since "this compound" is a specific diastereomer, it is crucial to assess its purity and to separate it from other potential stereoisomers. Chiral chromatography is the method of choice for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) : This technique uses a chiral stationary phase (CSP) to separate enantiomers and diastereomers. nih.govnih.gov The differential interaction of the stereoisomers with the CSP leads to different retention times, allowing for their separation and quantification. nih.govnih.gov Both normal-phase and reversed-phase HPLC can be effective for separating diastereomers. hplc.eu

Chiral Gas Chromatography (GC) : For volatile and thermally stable compounds, chiral GC offers high-resolution separation of stereoisomers. chromatographyonline.com Similar to chiral HPLC, it employs a column with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. chromatographyonline.comgcms.cz

These chromatographic methods are essential for determining the diastereomeric excess (d.e.) and enantiomeric excess (e.e.) of a sample, ensuring the stereochemical integrity of "this compound".

In-situ Spectroscopic Monitoring of Reaction Kinetics and Intermediate Formation

Understanding the kinetics and mechanism of the reaction that forms "this compound" is critical for process optimization and control. In-situ spectroscopic techniques allow for real-time monitoring of the reaction as it proceeds, without the need for sampling and quenching. mt.comspectroscopyonline.com

Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and NMR spectroscopy can be used to track the concentration of reactants, intermediates, and products over time. mt.comspectroscopyonline.com For example, the formation of the sulfonate ester could be monitored by observing the appearance of characteristic vibrational bands in the IR or Raman spectrum. mt.com Kinetic models can be developed from this data to determine reaction rates and activation parameters. enovatia.comacs.org This approach provides a deeper understanding of the reaction dynamics and helps in identifying transient or unstable intermediates that might not be observable through conventional offline analysis. spectroscopyonline.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3R,4S)-3-fluorooxan-4-yl methanesulfonate, and how can stereochemical purity be ensured?

- Methodological Answer : Synthesis typically involves fluorination of an oxane precursor followed by sulfonate esterification. Key steps include:

- Stereoselective Fluorination : Use of chiral auxiliaries or enantioselective catalysts to achieve the (3R,4S) configuration. For example, fluorinating agents like DAST (diethylaminosulfur trifluoride) under controlled temperatures (−78°C to 0°C) can minimize racemization .

- Methanesulfonylation : Reaction with methanesulfonyl chloride in anhydrous dichloromethane, using pyridine as a base to scavenge HCl .

- Characterization : Confirm stereochemistry via NMR and chiral HPLC. X-ray crystallography (using SHELX programs ) is critical for resolving ambiguities in spatial arrangement.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR identify functional groups and regiochemistry. NMR is essential for confirming fluorination at C3 .

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves absolute configuration and detects crystal packing effects that influence reactivity .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, particularly distinguishing between isobaric sulfonate derivatives .

Advanced Research Questions

Q. How does the stereochemistry at C3 and C4 influence the compound’s interactions with enzymes or biological targets?

- Methodological Answer :

- Docking Studies : Computational tools (e.g., AutoDock Vina) model the compound’s binding to enzymes like MTAN (5′-methylthioadenosine nucleosidase), where the (3R,4S) configuration mimics transition-state analogs .

- Kinetic Assays : Measure inhibition constants () using fluorogenic substrates. For example, compare values of (3R,4S) vs. (3S,4R) diastereomers to quantify stereochemical impact .

- Crystallographic Analysis : Co-crystallize the compound with target enzymes to visualize hydrogen bonding between the fluoro group and active-site residues .

Q. What experimental strategies resolve contradictions in reaction yields during scale-up synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Use factorial design to optimize variables like temperature, solvent polarity, and catalyst loading. For instance, higher dilution reduces side reactions during methanesulfonylation .

- In-line Analytics : Employ PAT (Process Analytical Technology) tools, such as FTIR or Raman spectroscopy, to monitor intermediate formation in real time .

- Purification Protocols : Use preparative HPLC with chiral stationary phases to separate diastereomers that form during scale-up .

Q. How can computational models predict the compound’s stability under physiological conditions?

- Methodological Answer :

- MD Simulations : Run molecular dynamics (e.g., GROMACS) to assess hydrolysis susceptibility of the sulfonate ester in aqueous buffers. Parameters include solvation free energy and bond dissociation energies .

- QM/MM Calculations : Hybrid quantum mechanics/molecular mechanics models evaluate the activation barrier for ester hydrolysis, guiding pH optimization for storage (e.g., pH 6–7 for maximum stability) .

- Accelerated Stability Testing : Combine computational predictions with empirical data from forced degradation studies (e.g., exposure to 40°C/75% RH for 4 weeks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.